molecular formula C9H9BrO B8554220 3-Bromo-5-cyclopropylphenol

3-Bromo-5-cyclopropylphenol

Cat. No.: B8554220
M. Wt: 213.07 g/mol
InChI Key: MXJUHVDKKZZPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-cyclopropylphenol is an organic compound characterized by a bromine atom and a cyclopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropylphenol typically involves the bromination of 5-cyclopropyl-phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyclopropylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols or reduced phenolic derivatives.

Scientific Research Applications

3-Bromo-5-cyclopropylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropylphenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    3-Bromophenol: Similar structure but lacks the cyclopropyl group.

    5-Cyclopropyl-phenol: Similar structure but lacks the bromine atom.

    3-Chloro-5-cyclopropyl-phenol: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-5-cyclopropylphenol is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-bromo-5-cyclopropylphenol

InChI

InChI=1S/C9H9BrO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2

InChI Key

MXJUHVDKKZZPQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To anhydrous CH2Cl2 (10 mL) was added ZnEt2 (12.34 of a 1.0 M in heptane, 12.34 mmol) under nitrogen. The solution was cooled to 0° C., and a solution of trifluoroacetic acid (0.95 mL, 12.34 mmol) in anhydrous CH2Cl2 (4 mL) was added very slowly. After stirring the reaction mixture for 20 m, a solution of CH2I2 (0.99 mL, 12.34 mmol) in CH2Cl2 (4 mL) was added. After an additional 20 m stirring, a solution of the 1-bromo-3-methoxymethoxy-5-vinyl-benzene (1.20 g, 4.94 mmol) in CH2Cl2 (6 mL) was added, and the reaction was allowed to warm to RT. After 1.5 h, the reaction was quenched with saturated aqueous NH4Cl (30 mL) and hexanes (50 mL), and the layers were separated. The aqueous layer was extracted with Et2O (2×40 mL), and the combined organic layers were washed with H2O (30 mL), brine (30 mL), and dried with anhydrous MgSO4. The solvents were evaporated, and the remaining oil was partially purified by flash chromatography on silica gel (0% to 5% EtOAc/hexanes). The partially purified material was placed in i-PrOH (10 mL), and 2 mL of 1.0 M HCl was added. The mixture was aged at 50° C. for 14 h, cooled to RT, and added to H2O (25 mL). The aqueous mixture was extracted with Et2O (3×40 mL), and the combined organics were washed with brine (30 mL), and dried over anhydrous MgSO4. The solvents were evaporated, and the remaining oil was purified by flash chromatography on silica gel (0% to 10% EtOAc/hexanes) to afford 325 mg (31%) of 3-bromo-5-cyclopropyl-phenol (114).
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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